2,2,3,3-Tetrafluoropropoxybenzene
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Overview
Description
2,2,3,3-Tetrafluoropropoxybenzene is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a benzene ring substituted with a 2,2,3,3-tetrafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropoxybenzene typically involves the reaction of a suitable benzene derivative with 2,2,3,3-tetrafluoropropanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled reaction times to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
2,2,3,3-Tetrafluoropropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated propoxy group can influence its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropionic acid: Similar in structure but contains a carboxylic acid group instead of a benzene ring.
2,3,3,3-Tetrafluoropropene: Contains a double bond and is used primarily as a refrigerant.
2,2,3,3-Tetrafluorooxetane: Contains an oxetane ring and is used in the synthesis of CF2-containing molecules.
Uniqueness
2,2,3,3-Tetrafluoropropoxybenzene is unique due to its combination of a benzene ring and a fluorinated propoxy group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8(11)9(12,13)6-14-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHXKIDCPBXMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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